N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
Description
N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C19H16F3N3O4 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C19H16F3N3O4/c1-27-12-4-2-3-11(7-12)23-17(26)10-25-14-9-16-15(28-5-6-29-16)8-13(14)24-18(25)19(20,21)22/h2-4,7-9H,5-6,10H2,1H3,(H,23,26) |
InChI Key |
HTCGDWLUDRAKAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3-methoxyaniline, trifluoromethyl-substituted intermediates, and other reagents necessary for constructing the dioxino and benzimidazole rings. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using optimized reaction conditions to maximize yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action for N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The pathways involved could include binding to active sites, altering protein conformation, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzimidazole derivatives, dioxino compounds, or trifluoromethyl-substituted molecules. Examples could be:
- Benzimidazole
- 3-methoxyphenyl derivatives
- Trifluoromethyl-substituted acetamides
Uniqueness
What sets N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
